molecular formula C27H21BrCl2N4O2S B11519337 1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate

1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate

Cat. No.: B11519337
M. Wt: 616.4 g/mol
InChI Key: RXHJMBIXIWXVOT-UHFFFAOYSA-N
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Description

1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrazole structure, followed by the introduction of the various substituents through a series of substitution and coupling reactions. Common reagents used in these reactions include halogenated aromatic compounds, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new aromatic or aliphatic substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which 1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with cellular pathways to modulate biological processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate include other pyrazole derivatives with various substituents. These compounds may share similar structural features but differ in their specific functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties

Properties

Molecular Formula

C27H21BrCl2N4O2S

Molecular Weight

616.4 g/mol

IUPAC Name

[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] 3-(4-bromophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carboximidothioate

InChI

InChI=1S/C27H21BrCl2N4O2S/c1-15-2-4-16(5-3-15)22-13-23(17-6-8-18(28)9-7-17)34(32-22)27(31)37-24-14-25(35)33(26(24)36)21-11-19(29)10-20(30)12-21/h2-12,23-24,31H,13-14H2,1H3

InChI Key

RXHJMBIXIWXVOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=N)SC4CC(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

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